Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate
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Overview
Description
Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate is a bifunctional linker used primarily in antibody-drug conjugation (ADC). This compound is known for its ability to form stable linkages between antibodies and drugs, making it a valuable tool in targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate typically involves the reaction of perfluorophenyl esters with pyridin-2-yldisulfanyl compounds under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to achieve a high purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the disulfanyl group to sulfonyl derivatives.
Reduction: The disulfanyl group can be reduced to thiol groups under specific conditions.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thiol derivatives
Substitution: Various substituted perfluorophenyl compounds
Scientific Research Applications
Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes.
Medicine: Integral in the creation of ADCs for targeted cancer therapy.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects by forming stable covalent bonds between antibodies and drugs. The perfluorophenyl group enhances the stability of the linkage, while the pyridin-2-yldisulfanyl group facilitates the release of the drug under specific conditions. This targeted delivery mechanism ensures that the drug is released at the desired site of action, minimizing side effects and improving therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
- Perfluorophenyl 4-(pyridin-2-yldisulfanyl)butanoate
- Perfluorophenyl 4-(pyridin-2-yldisulfanyl)propanoate
Uniqueness
Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate is unique due to its optimal balance between stability and reactivity. The pentanoate chain length provides the right spatial orientation for effective drug conjugation, making it more efficient compared to shorter or longer chain analogs .
Properties
Molecular Formula |
C16H12F5NO2S2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)pentanoate |
InChI |
InChI=1S/C16H12F5NO2S2/c1-8(25-26-9-4-2-3-7-22-9)5-6-10(23)24-16-14(20)12(18)11(17)13(19)15(16)21/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
GQXYPNARAMHGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC2=CC=CC=N2 |
Origin of Product |
United States |
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